4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-fluorophenyl moiety. The thiadiazole ring, containing two nitrogen and one sulfur atom, contributes to electronic properties and hydrogen-bonding capabilities, making it relevant in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c1-21(2,3)14-6-4-13(5-7-14)18(28)24-19-25-26-20(30-19)29-12-17(27)23-16-10-8-15(22)9-11-16/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEYIPXECOTJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Sulfanyl Group: This step involves the reaction of the thiadiazole ring with a suitable sulfanylating agent.
Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives. Compounds similar to 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have shown efficacy against viral infections such as dengue and influenza. For instance, derivatives containing the thiadiazole moiety have been reported to exhibit significant antiviral activity with IC50 values in the low micromolar range against various viruses .
Anticancer Properties
Thiadiazole compounds are recognized for their anticancer properties. Research indicates that they can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. The compound's structure suggests potential interactions with carbonic anhydrases, which are often overexpressed in tumors under hypoxic conditions . This interaction could be leveraged for developing targeted cancer therapies.
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been well-documented. Compounds similar to the one have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or protein synthesis pathways .
Case Studies
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison of Key Compounds
*Inferred based on analogous functional groups.
Q & A
Q. What are the standard synthetic routes for 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole core .
- Sulfanyl group introduction : Reaction of the thiadiazole intermediate with a mercaptoacetamide derivative bearing the 4-fluorophenylcarbamoyl group, often using polar aprotic solvents (e.g., DMF) and bases like triethylamine .
- Benzamide coupling : Amide bond formation between the tert-butyl-substituted benzoyl chloride and the amino group on the thiadiazole ring, typically under Schotten-Baumann conditions . Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography .
Q. How is the structural integrity of the compound validated after synthesis?
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement, particularly for analogs with triazole or thiazole moieties .
Q. What preliminary assays are used to assess its biological activity?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, given the sulfonamide and thiadiazole moieties’ affinity for active sites .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl group incorporation?
Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the mercaptoacetamide intermediate .
- Temperature control : Maintaining 0–5°C during coupling prevents side reactions (e.g., oxidation of -SH to -S-S-) .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive sulfanyl intermediates . Yields improve from ~40% to >70% under optimized conditions .
Q. What strategies resolve contradictory bioactivity data across studies?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) drastically alter target affinity. Comparative SAR studies using isosteric replacements are recommended .
- Assay conditions : Variations in pH, serum content, or incubation time affect solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability .
- Metabolic stability : Hepatic microsome assays (e.g., human/rat liver microsomes) assess whether rapid degradation explains inconsistent in vivo vs. in vitro results .
Q. How can computational methods enhance mechanistic studies of this compound?
- Molecular docking : Predict binding modes to targets like DHFR or tubulin using software (e.g., AutoDock Vina) and crystal structures from the PDB .
- MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
- QSAR modeling : Correlate electronic descriptors (e.g., LogP, HOMO/LUMO) with bioactivity to guide structural optimization .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-MS/MS : Monitors hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) .
- LC-TOF : Identifies oxidation products (e.g., sulfoxide/sulfone formation) using high-resolution mass accuracy .
- Stability-indicating assays : Forced degradation studies (heat, light, oxidation) followed by peak purity analysis ensure method specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
